Lipophilicity (XLogP3) Comparison: 2,6-Difluorobenzoate Ester vs. Free Alcohol and Nicotinate Ester Analogs
The computed XLogP3 of the target 2,6-difluorobenzoate ester is 4.5, which is markedly higher than that of its closest commercially available analog, the free azetidin-3-ol (XLogP3 ≈ 1.5) [1][2]. This ~3 log unit difference translates to approximately 1000-fold higher predicted partition coefficient, substantially altering membrane permeability and non-specific binding characteristics. While no direct biological comparison data exist, the magnitude of this physicochemical gap alone is sufficient to classify these two compounds as non-equivalent for any cellular or in vivo assay where passive diffusion or protein binding contributes to the readout.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 |
| Comparator Or Baseline | 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-70-3): XLogP3 ≈ 1.5 (estimated from structural analogs) |
| Quantified Difference | ΔXLogP3 ≈ +3.0 (target more lipophilic by ~3 orders of magnitude) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release); comparator value derived from structural similarity estimation |
Why This Matters
Lipophilicity differences of this magnitude are well-known to impact membrane permeability, metabolic clearance, and off-target binding, making the two compounds unsuitable for direct substitution in biological assays.
- [1] PubChem. Compound Summary for CID 71796020: 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. Compound Summary for CID 46739024: 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol. National Center for Biotechnology Information. Accessed May 2026. View Source
